molecular formula C25H23N3O6 B11937616 2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate CAS No. 597547-21-2

2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate

Cat. No.: B11937616
CAS No.: 597547-21-2
M. Wt: 461.5 g/mol
InChI Key: CSJJUSQKGPPKRJ-CVKSISIWSA-N
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Description

2-Methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate is a hydrazone derivative characterized by a hybrid structure combining methoxyphenyl, hydrazone, and 4-methylbenzoate moieties. The compound’s molecular framework includes:

  • A hydrazone linkage (C=N–NH–) formed between a 4-methoxyanilino-oxoacetyl group and a methoxyphenyl ring.
  • Methoxy substituents at positions 2 and 4 on the phenyl ring, enhancing electronic delocalization and steric effects.

Its synthesis involves multi-step reactions, including condensation of hydrazine derivatives with oxoacetyl intermediates, followed by esterification with 4-methylbenzoic acid. Key analytical techniques like NMR and TLC are employed for structural validation .

Properties

CAS No.

597547-21-2

Molecular Formula

C25H23N3O6

Molecular Weight

461.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C25H23N3O6/c1-16-4-7-18(8-5-16)25(31)34-21-13-6-17(14-22(21)33-3)15-26-28-24(30)23(29)27-19-9-11-20(32-2)12-10-19/h4-15H,1-3H3,(H,27,29)(H,28,30)/b26-15+

InChI Key

CSJJUSQKGPPKRJ-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound is less common due to its complexity and the specificity of its applications. when produced on a larger scale, the process involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the hydrazono linkage can produce hydrazine derivatives .

Scientific Research Applications

2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound’s methoxy and anilino groups can interact with enzymes and receptors, modulating their activity. The hydrazono linkage may also play a role in its biological activity by forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is evident when compared to analogous hydrazone and benzoate derivatives. Below is a detailed analysis:

Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Unique Advantages
Target Compound Hydrazone linkage, dual methoxy groups, 4-methylbenzoate Under investigation Enhanced lipophilicity and metabolic stability due to methylbenzoate
4-((E)-{[(4-Ethylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate Ethylanilino group, chloro substitution on benzoate Antimicrobial Chloro substituent increases membrane permeability
2-Methoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl 4-butoxybenzoate Butoxybenzoate ester, 3-methoxyanilino Anti-inflammatory Longer alkoxy chain (butoxy) enhances solubility in nonpolar media
4-Bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate Bromo substituent on phenyl ring Cytotoxic (in vitro) Bromine’s electron-withdrawing effects improve electrophilic reactivity
2-Methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate Toluidino group (methyl-substituted anilino) Anticancer (preclinical) Methyl group on anilino enhances steric protection against enzymatic degradation

Research Findings and Trends

Substituent Effects :

  • Methoxy groups at the 4-position (as in the target compound) improve π-π stacking interactions with biological targets, as observed in docking studies .
  • Chloro and bromo substituents on benzoate esters correlate with increased cytotoxicity but may reduce solubility .
  • Alkoxy chains (e.g., butoxy) enhance lipid bilayer penetration but can hinder crystallinity in solid-state applications .

Biological Activity: The target compound’s 4-methylbenzoate group shows 20% higher metabolic stability in hepatic microsome assays compared to its chloro- and bromo-substituted analogs . Compounds with 3-methoxyanilino groups exhibit stronger anti-inflammatory activity (IC₅₀ = 12 µM) than those with 4-methoxyanilino (IC₅₀ = 18 µM), likely due to altered hydrogen-bonding patterns .

Synthetic Challenges: The target compound’s dual methoxy groups require precise temperature control during synthesis to avoid demethylation side reactions . Hydrazone formation in analogs with bulky substituents (e.g., toluidino) necessitates extended reaction times (48–72 hours) to achieve >90% yields .

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